2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

orexin receptor antagonist structure-activity relationship tetrahydroisoquinoline

The compound 2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955685-87-7, molecular formula C18H20N2O4, molecular weight 328.368 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a furan-2-carbonyl substituent at the 2-position and an ethoxyacetamide side chain at the 7-position of the THIQ core. This scaffold class has been extensively characterized in the patent and primary literature as non-peptide antagonists of the orexin-1 (OX1) receptor, a G protein-coupled receptor implicated in reward processing, addiction, and arousal regulation.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 955685-87-7
Cat. No. B2870829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS955685-87-7
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
InChIInChI=1S/C18H20N2O4/c1-2-23-12-17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-24-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,19,21)
InChIKeyJBRNFVBJENJLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955685-87-7): Structural Identity and Procurement Baseline for Tetrahydroisoquinoline-Based Orexin Receptor Research


The compound 2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955685-87-7, molecular formula C18H20N2O4, molecular weight 328.368 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a furan-2-carbonyl substituent at the 2-position and an ethoxyacetamide side chain at the 7-position of the THIQ core. [1] This scaffold class has been extensively characterized in the patent and primary literature as non-peptide antagonists of the orexin-1 (OX1) receptor, a G protein-coupled receptor implicated in reward processing, addiction, and arousal regulation. [2][3] The compound represents a specific structural subset within the broader THIQ chemotype: it lacks substitution at the 1-position (unlike the 1-benzyl analogs that dominate the OX1 antagonist pharmacophore) and incorporates both an oxygen-containing heteroaroyl group (furan-2-carbonyl) and an alkoxyacetamide at the 7-position.

Why Generic Substitution Among Tetrahydroisoquinoline Acetamide Analogs Fails: The Critical Role of 2- and 7-Substituent Identity for OX1 Receptor Pharmacology


Tetrahydroisoquinoline-based orexin receptor antagonists exhibit extreme sensitivity to substitution patterns at the 1-, 2-, 6-, and 7-positions. Published structure-activity relationship studies demonstrate that the 7-position is essential for OX1 antagonism: 7-substituted THIQs retain potent OX1 activity, whereas 6-substituted analogs are largely inactive. [1] Within the 7-substituted series, the nature of the 2-acyl group (e.g., furan-2-carbonyl vs. thiophene-2-carbonyl vs. alkylcarbonyl) is expected to modulate both receptor affinity and physicochemical properties, given the differential electronic character and hydrogen-bonding capacity of the heterocyclic carbonyl. [2] Furthermore, the ethoxyacetamide group at the 7-position introduces distinct steric and electronic features compared to simple acetamide or other alkoxyacetamide variants, which have been shown in related THIQ series to influence OX1 potency and selectivity. [2][3] These compound-specific structural features preclude simple interchange with other in-class analogs without altering pharmacological profile.

Quantitative Differentiation Evidence for 2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955685-87-7) Relative to Closest Analogs


7-Position Substitution: Ethoxyacetamide vs. Simple Acetamide – Impact on OX1 Antagonist Pharmacophore Occupancy

The target compound bears a 2-ethoxyacetamide group at the 7-position of the THIQ core, in contrast to the simpler N-(7-THIQ)acetamide found in analogs such as CAS 955686-08-5 (N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, molecular weight 284.315 g/mol) . Published SAR studies on 7-substituted THIQs demonstrate that 7-alkoxy substitution is critical for OX1 potency. In the 2015 Bioorg Med Chem study, a 7-substituted THIQ with a benzyloxyacetamide-type group (compound 10c) exhibited Ke = 23.7 nM at OX1, whereas the 6-substituted counterpart (26a) showed Ke = 427 nM, an 18-fold loss in potency [1]. Although no direct head-to-head data exist for the ethoxyacetamide vs. unsubstituted acetamide pair on an otherwise identical scaffold, the class-level SAR indicates that the ethoxyacetamide extension at the 7-position engages additional binding interactions within the OX1 receptor pocket, contributing to enhanced target engagement. [1][2]

orexin receptor antagonist structure-activity relationship tetrahydroisoquinoline

2-Acyl Heterocycle Identity: Furan-2-carbonyl vs. Thiophene-2-carbonyl – Physicochemical and Electronic Differentiation

The target compound incorporates a furan-2-carbonyl at the 2-position of the THIQ core, whereas the closely related analog 2-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955641-61-9, molecular formula C18H20N2O3S, MW 344.43 g/mol) contains a thiophene-2-carbonyl [1]. Furan and thiophene are classically employed as bioisosteres; however, they differ fundamentally in physicochemical properties: furan oxygen (electronegativity 3.44) imparts greater polarity and hydrogen-bond acceptor capacity compared to thiophene sulfur (electronegativity 2.58). This translates to a lower calculated logP for the furan analog relative to the thiophene analog, and altered hydrogen-bonding potential in the 2-acyl binding pocket of the OX1 receptor. In a 2013 J Med Chem paper, the SAR around the 2-position of THIQs indicated that electron-deficient and hydrogen-bond-capable substituents at this position can modulate OX1 vs. OX2 selectivity [2]. The furan oxygen provides a distinct electronic environment relative to thiophene sulfur, which may differentially influence OX1 receptor binding kinetics and selectivity profiles.

heterocyclic SAR furan-thiophene bioisosterism physicochemical properties

Absence of 1-Position Substitution: Differentiation from 1-Benzyl THIQ OX1 Antagonists and Implications for Receptor Selectivity

The target compound lacks any substituent at the 1-position of the THIQ ring (R1 = H), distinguishing it from the dominant pharmacophore within this chemotype, which features a 1-benzyl group (e.g., 3,4-dimethoxybenzyl in RTIOX-276, Ke = 8.5 nM at OX1; RTIOX-251, Ke = 16.1 nM at OX1 with >620-fold selectivity over OX2) [1][2]. SAR studies by Perrey et al. (2015) demonstrated that 1-substitution is critical for high OX1 potency: removal or replacement of the 1-benzyl group with non-aromatic substituents abolishes detectable OX1 antagonism at concentrations up to 10 µM [1]. The 1-unsubstituted THIQ scaffold, as represented by the target compound, therefore occupies a distinct region of chemical space with potentially different receptor pharmacology. This structural feature may be advantageous for researchers seeking to explore OX1 antagonist chemotypes outside the heavily patented 1-benzyl THIQ series, or for use as a simplified scaffold in fragment-based or mechanistic studies.

orexin receptor subtype selectivity 1-substitution SAR tetrahydroisoquinoline pharmacophore

Combined 2-Furoyl / 7-Ethoxyacetamide Substitution Pattern: A Structurally Defined Dual-Modification Chemotype with Underexplored Pharmacological Space

The target compound uniquely combines a furan-2-carbonyl at the 2-position with a 2-ethoxyacetamide at the 7-position within a 1-unsubstituted THIQ scaffold. Among commercially cataloged analogs, alternative 2-acyl variants include cyclopropanecarbonyl (CAS 955741-67-0), propanoyl (CAS 955740-95-5), and 4-chlorophenylacetyl, while alternative 7-substituents include simple acetamide (CAS 955686-08-5) and various arylamide groups [1]. No single analog within the commercially available set bears both the furan-2-carbonyl and the ethoxyacetamide modifications simultaneously. This dual-modification pattern places the compound at the intersection of two SAR vectors that have independently been shown to influence OX1 activity: the 7-position (critical for OX1 potency retention) and the 2-acyl group (modulator of receptor binding and selectivity) [2][3]. The compound thus occupies an underexplored region of the THIQ chemical space not represented by the extensively studied 6,7-dimethoxy-1-benzyl series.

dual substitution SAR orexin antagonist chemotype medicinal chemistry diversification

Best-Fit Research and Industrial Application Scenarios for 2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955685-87-7)


OX1 Receptor Antagonist Screening and Hit-to-Lead Chemistry

The compound can serve as a structurally simplified (1-unsubstituted) THIQ scaffold for primary screening against OX1 and OX2 receptors in calcium mobilization assays, providing a baseline comparator for more potent 1-benzyl analogs such as RTIOX-276. [1] Its unique combination of 2-furoyl and 7-ethoxyacetamide modifications allows medicinal chemists to probe the additive effects of these two substitution vectors on OX1 potency and selectivity, distinct from the heavily explored 6,7-dimethoxy series. [2]

Pharmacophore Modeling and Computational Chemistry Studies

With a furan oxygen providing an additional hydrogen-bond acceptor site relative to thiophene analogs, and an ethoxyacetamide extension at the 7-position, this compound offers a distinct pharmacophoric feature set for computational docking and molecular dynamics simulations of OX1 receptor-ligand interactions. [1] The absence of 1-substitution simplifies conformational sampling relative to 1-benzyl THIQs, enabling more tractable computational studies. [2]

Negative Control or Selectivity Profiling in Orexin Receptor Pharmacology

Class-level SAR indicates that 1-unsubstituted THIQs exhibit markedly reduced OX1 potency compared to 1-benzyl analogs. [1] This compound may therefore be employed as a weakly active or inactive control in OX1 antagonist pharmacological studies, enabling researchers to confirm that observed effects of potent OX1 antagonists (e.g., attenuation of cocaine conditioned place preference) are mechanism-specific. [1][2]

Chemical Biology Tool for Exploring 7-Position SAR in Tetrahydroisoquinoline Scaffolds

The 2015 Bioorg Med Chem study established that the 7-position is critical for OX1 antagonism (7-substituted analog Ke = 23.7 nM vs. 6-substituted analog Ke = 427 nM). [1] This compound, with its ethoxyacetamide at the 7-position, extends the SAR exploration of this key vector beyond the alkoxy and amide groups previously reported, providing a tool to assess the impact of the ethoxyacetamide linker length and flexibility on receptor binding. [1][2]

Quote Request

Request a Quote for 2-ethoxy-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.